Palmitic anhydride

Catalog No.
S793904
CAS No.
623-65-4
M.F
C32H62O3
M. Wt
494.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palmitic anhydride

CAS Number

623-65-4

Product Name

Palmitic anhydride

IUPAC Name

hexadecanoyl hexadecanoate

Molecular Formula

C32H62O3

Molecular Weight

494.8 g/mol

InChI

InChI=1S/C32H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3

InChI Key

QWZBEFCPZJWDKC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCC

Organic Synthesis:

  • Introducing Acyl Groups: Palmitic anhydride serves as a crucial reagent in organic synthesis for introducing a palmitoyl (hexadecanoyl) group (C16H31CO-) onto various organic molecules. This modification alters their chemical properties, enabling further functionalization and manipulation for various research purposes [, ].

Modifying Biomolecules:

  • Protein Palmitoylation: Researchers utilize palmitic anhydride to study protein palmitoylation, a crucial post-translational modification involving the attachment of palmitoyl groups to specific cysteine residues in proteins. This modification affects protein localization, stability, and interactions with other molecules, impacting various cellular processes [, ].

Drug Delivery and Material Science:

  • Nanoparticle Synthesis: Palmitic anhydride plays a role in the synthesis of palmitoylated nanoparticles for drug delivery applications. These nanoparticles can be designed to target specific tissues and deliver drugs more efficiently [].
  • Polymer Modification: Researchers use palmitic anhydride to modify polymers, altering their properties like hydrophobicity and self-assembly behavior. This allows for the creation of novel materials with specific functionalities for various research and technological applications [].

Other Research Applications:

  • Lipid Research: Palmitic anhydride is employed in studies investigating the role of palmitic acid, a fatty acid derived from palmitic anhydride, in various biological processes, including lipid metabolism and cell signaling [].
  • Cosmeceutical Research: Limited research explores the use of palmitic anhydride in the development of cosmetic products, but its safety and efficacy for such purposes require further investigation [].

Palmitic anhydride is a chemical compound derived from palmitic acid, a saturated fatty acid commonly found in animal and plant fats. Its chemical formula is C₃₂H₆₂O₃, and it has a molecular weight of approximately 494.8 g/mol. The compound exists as a white, waxy solid at room temperature and is known for its distinctive fatty odor. Palmitic anhydride is primarily used in organic synthesis and as an intermediate in the production of various chemical products.

Palmitic anhydride is classified as a hazardous material. Here are some key safety concerns:

  • Skin and eye irritant: Contact with skin or eyes can cause irritation and inflammation.
  • Respiratory irritant: Inhalation can irritate the respiratory tract.
  • Combustible: Can ignite if exposed to heat or flame.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling palmitic anhydride.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from heat and moisture [].

  • Formation: It is synthesized by the dehydration of palmitic acid, typically using dehydrating agents like acetic anhydride or dicyclohexylcarbodiimide in organic solvents such as carbon tetrachloride .
  • Hydrolysis: In the presence of water, palmitic anhydride hydrolyzes to yield palmitic acid.
  • Esterification: It can react with alcohols to form esters, a reaction that is often utilized in organic synthesis.

Palmitic anhydride exhibits biological activity, particularly in biochemical research. It can act as a reagent in the synthesis of bioactive compounds and has been explored for its potential effects on cellular processes. Some studies suggest that fatty acid anhydrides may play roles in lipid metabolism and cell signaling pathways .

The synthesis of palmitic anhydride can be achieved through various methods:

  • Dehydration of Palmitic Acid: This is the most common method, involving the reaction of palmitic acid with dehydrating agents such as acetic anhydride or thionyl chloride .
  • Reaction with Acid Chlorides: Palmitic acid can also react with acid chlorides to form mixed anhydrides .
  • Use of Catalysts: Certain catalysts may enhance the efficiency of the dehydration process, leading to higher yields of palmitic anhydride .

Palmitic anhydride has several applications across various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of surfactants, emulsifiers, and lubricants.
  • Biochemical Research: Used in studies related to lipid metabolism and cellular signaling.
  • Pharmaceuticals: It may be involved in the formulation of certain drugs and therapeutic agents.

Research on palmitic anhydride's interactions focuses on its role in biological systems. Interaction studies have shown that it can influence lipid profiles and metabolic pathways when introduced into biological systems. Its ability to form esters with alcohols also allows it to participate in various bio

Palmitic anhydride shares similarities with other fatty acid anhydrides but possesses unique characteristics that distinguish it:

Compound NameFormulaKey Characteristics
Stearic AnhydrideC₃₄H₆₈O₃Derived from stearic acid; higher melting point than palmitic anhydride.
Oleic AnhydrideC₃₂H₄₄O₃Unsaturated fatty acid derivative; more reactive due to double bond.
Caprylic AnhydrideC₂₄H₄₈O₃Shorter carbon chain; used more frequently in food applications.

Palmitic anhydride's unique properties stem from its specific fatty acid origin, making it particularly useful in applications requiring saturated fatty acids.

XLogP3

14.6

UNII

33JHB8GS96

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (33.87%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

623-65-4

Wikipedia

Palmitic anhydride

General Manufacturing Information

Hexadecanoic acid, 1,1'-anhydride: ACTIVE

Dates

Modify: 2023-08-15

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